Methyl 3-hydroxy-2,3-diphenylpropanoate

Description

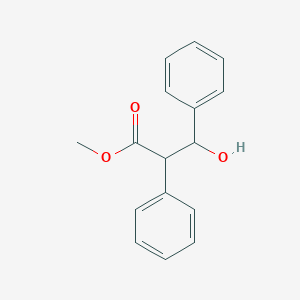

Methyl 3-hydroxy-2,3-diphenylpropanoate (C₁₆H₁₆O₃, molecular weight: 256.30 g/mol) is a chiral ester featuring two phenyl groups and a hydroxyl group at the 2,3-positions of the propanoate backbone. Its stereochemistry is defined as (2S,3R), which influences its biological activity and synthetic applications .

Structure

2D Structure

Properties

CAS No. |

93434-58-3 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

methyl 3-hydroxy-2,3-diphenylpropanoate |

InChI |

InChI=1S/C16H16O3/c1-19-16(18)14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-15,17H,1H3 |

InChI Key |

DLFSYZUHQWKGDA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-hydroxy-3-methoxy-3,3-diphenylpropanoate (CAS: 178306-47-3)

- Structure : Replaces the 3-hydroxy group with a methoxy group.

- Properties : Exhibits altered solubility and metabolic stability due to reduced hydrogen-bonding capacity.

- Applications : Serves as a key impurity (Imp-3) in ambrisentan synthesis, highlighting its relevance in pharmaceutical quality control .

Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

- Structure : Incorporates a 4-chlorophenyl group and dimethyl substitution at the 2-position.

- Biological Activity : Demonstrates selective antiproliferative activity against HCT-116 colon cancer cells (IC₅₀: 0.12–0.81 mg/mL) via HDAC inhibition and TRAP1-mediated apoptosis .

- Synthetic Utility : Acts as a scaffold for derivatives like trichloroacetimidates and hydrazides, enabling diverse functionalization .

Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate

- Structure : Features a single phenyl group and dimethyl substitution at the 2-position.

- Applications : Intermediate in synthesizing triazolyl derivatives with HDAC inhibitory activity (e.g., IC₅₀: 0.15–1.2 μM against HeLa cells) .

Functional Group Variations

Norcurlignan (Methyl 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydrobenzofuran-5-carboxylate)

- Structure : Benzofuran core with multiple hydroxyl and methoxy groups.

- Activity: Exhibits antioxidant properties (DPPH scavenging EC₅₀: 12.5 μM), outperforming Methyl 3-hydroxy-2,3-diphenylpropanoate in radical scavenging due to enhanced phenolic content .

Difluoro-3-oxo-3-phenylpropanoate Derivatives

- Structure: Fluorinated analogs (e.g., benzyl 2,2-difluoro-3-oxo-3-phenylpropanoate).

- Properties: Enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs, making them candidates for decarboxylative coupling reactions .

Pharmacological and Physicochemical Comparison

Research Findings and Mechanistic Insights

- Anticancer Activity : Chlorophenyl derivatives (e.g., compounds 7a and 7g) show TRAP1 selectivity, disrupting mitochondrial function in cancer cells .

- Stereochemical Impact: The (2S,3R) configuration of this compound is critical for chiral recognition in synthetic pathways, as seen in the stereoselective synthesis of benzothiazepinones .

- Fluorination Effects: Difluoro analogs exhibit improved pharmacokinetic profiles due to reduced oxidative metabolism, a trait absent in non-fluorinated esters .

Q & A

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

- Methodological Answer :

- UPLC-MS/MS for high-sensitivity detection of degradation products .

- GC-MS for volatile byproducts, using derivatization (e.g., silylation) if necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.